2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CBTF) is a novel compound synthesized in 2019, and it has been the subject of much research since then. CBTF is a boron-containing compound with a unique structure, which has been found to have a variety of applications in scientific research. CBTF has been studied for its ability to act as a catalyst for various reactions, its potential use in drug delivery, and its ability to bind to carbohydrates and proteins.
Scientific Research Applications
Synthesis and Molecular Structure Analysis
The compound has been synthesized and characterized through various methods, including X-ray diffraction, FT-IR, NMR, and mass spectrometry. These methods provide detailed insights into the molecular structure and conformation of the compound. For instance, Huang et al. (2021) and Coombs et al. (2006) focused on the synthesis and crystal structure analysis, offering an understanding of its molecular geometry and properties through crystallographic and conformational analyses (Huang et al., 2021)(Coombs et al., 2006).
Use in Polymer Synthesis
The compound has applications in the synthesis of deeply colored polymers. For example, Welterlich et al. (2012) described the synthesis of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, utilizing 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Welterlich et al., 2012).
Development of Novel Organometallic Complexes
The compound is instrumental in creating new organometallic complexes. Zheng et al. (1996) synthesized novel 1,1-bimetallics of boron and zirconium, demonstrating the compound's role in forming complex molecular structures (Zheng et al., 1996).
Applications in Organic Synthesis
This compound is used as a reagent in various organic synthesis processes. For example, Query et al. (2011) discussed its use in the alkoxide-catalyzed reduction of ketones, showcasing its versatility in organic chemical reactions (Query et al., 2011).
Properties
IUPAC Name |
2-(6-chloro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHLGPUROLTAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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